3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile
Description
3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile is a heterocyclic compound featuring an isothiazole core substituted with:
- A methylsulfanyl group (-SMe) at position 2.
- A vinyl group bridging position 5 of the isothiazole to a 4-toluidino moiety (para-methylaniline).
- A carbonitrile group (-CN) at position 3.
Properties
IUPAC Name |
5-[(E)-2-(4-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-10-3-5-11(6-4-10)16-8-7-13-12(9-15)14(18-2)17-19-13/h3-8,16H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMRNMHYLRTZFZ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C(=NS2)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C(=NS2)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Anilino Group
Compound A : 5-[2-(4-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile (CAS 1164507-55-4)
- Structure: Differs by replacing the 4-methylanilino group with 4-chloroanilino.
- Molecular Formula : C₁₃H₁₀ClN₃S₂.
- Molecular Weight : 332.8 g/mol.
- Key Differences: The electron-withdrawing chlorine substituent may enhance chemical stability but reduce solubility compared to the methyl group in the target compound.
Compound B : 5-{2-[3-(Methylsulfanyl)anilino]vinyl}-3-phenyl-4-isoxazolecarbonitrile (CAS 303995-78-0)
- Structure: Replaces the isothiazole core with isoxazole and substitutes the 4-toluidino group with 3-(methylsulfanyl)anilino.
- Molecular Formula : C₁₉H₁₅N₃OS.
- Molecular Weight : 333.41 g/mol.
- The 3-(methylsulfanyl)anilino group introduces steric hindrance, which may impact molecular packing in solid-state applications .
Heterocycle and Functional Group Modifications
Compound C : 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile (CAS 338412-94-5)
- Structure: Features a pyridinylsulfanyl group at position 3 and a dimethylamino-vinyl substituent at position 4.
- Molecular Formula : C₁₄H₁₀ClF₃N₄S₂.
- Molecular Weight : 390.84 g/mol.
- Key Differences: The trifluoromethylpyridine moiety introduces strong electron-withdrawing effects, enhancing resistance to oxidation. The dimethylamino group increases basicity, which could improve solubility in acidic environments .
Compound D : 3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile (CAS 478261-56-2)
- Structure : A dihydrothiazole core with a thioxo group and 4-methylphenyl substituent.
- Molecular Formula : C₁₂H₁₀N₂S₃.
- Molecular Weight : 278.42 g/mol.
- Key Differences :
Positional Isomerism and Halogen Effects
Compound E : 3-Chloro-5-(4-vinylphenyl)-1,2-thiazole-4-carbonitrile
- Structure : A thiazole (sulfur and nitrogen at positions 1 and 2) with a chloro substituent at position 3 and a vinylphenyl group at position 5.
- Molecular Formula : C₁₂H₇ClN₂S.
- Molecular Weight : 246.71 g/mol.
- Key Differences: The chlorine atom at position 3 creates a steric and electronic environment distinct from the methylsulfanyl group in the target compound.
Biological Activity
Overview of 3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile
Chemical Structure and Properties
- IUPAC Name: 3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile
- Molecular Formula: C₁₄H₁₃N₄S₂
- Molecular Weight: 307.41 g/mol
- Functional Groups: Isothiazole, carbonitrile, methylthio, and vinyl groups.
Synthesis
The synthesis of this compound typically involves the reaction of isothiazole derivatives with appropriate aldehydes or ketones in the presence of a base. The methylsulfanyl group can be introduced via nucleophilic substitution methods.
Antimicrobial Activity
Compounds containing isothiazole moieties have been extensively studied for their antimicrobial properties. Research indicates that isothiazoles exhibit significant activity against various bacteria and fungi. For instance, derivatives similar to 3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile have shown effectiveness against:
- Gram-positive bacteria: Staphylococcus aureus
- Gram-negative bacteria: Escherichia coli
- Fungi: Candida albicans
Anticancer Properties
Studies have suggested that isothiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. Specifically, compounds with vinyl and carbonitrile groups have shown potential in:
- Inhibiting tumor growth in breast cancer cell lines.
- Inducing apoptosis in leukemia cells.
Case Studies
- Antimicrobial Efficacy:
- A study evaluated a series of isothiazole derivatives, including those with methylthio substitutions, demonstrating potent antibacterial activity against multidrug-resistant strains.
- Anticancer Activity:
- Research conducted on a related compound showed that it could inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Toxicity and Safety
While many isothiazole derivatives exhibit promising biological activities, their toxicity profiles must be evaluated. Preliminary studies suggest that some compounds may exhibit cytotoxic effects on normal cells at high concentrations, necessitating further investigation into their safety and therapeutic indices.
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